

Physicochemical properties of Methyl 4-amino-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 4-amino-2-methyl-5-nitrobenzoate*

Cat. No.: *B1422058*

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An In-depth Technical Guide to the Physicochemical Properties of **Methyl 4-amino-2-methyl-5-nitrobenzoate**

Introduction

Methyl 4-amino-2-methyl-5-nitrobenzoate is an organic compound with the chemical formula $C_9H_{10}N_2O_4$. Its structure, featuring an aminobenzoate backbone with nitro and methyl substitutions, makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. The interplay of the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring creates a unique electronic environment that influences its chemical reactivity and potential biological activity. Such substituted nitroaromatic compounds often serve as versatile intermediates in the synthesis of more complex molecules, including heterocyclic systems and pharmacologically active agents. The amino group provides a key site for further functionalization, while the nitro group can be readily reduced to an amine, opening up additional synthetic pathways.

This guide provides a comprehensive overview of the known physicochemical properties of **Methyl 4-amino-2-methyl-5-nitrobenzoate**, alongside detailed, field-proven experimental protocols for its characterization. In the absence of extensive published data for this specific molecule, this document leverages data from structurally similar compounds and outlines the standard methodologies a researcher would employ to determine these critical parameters.

Molecular Structure and Identifiers

The structural representation and key identifiers for **Methyl 4-amino-2-methyl-5-nitrobenzoate** are presented below.

Caption: Chemical structure of **Methyl 4-amino-2-methyl-5-nitrobenzoate**.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[1]
Molecular Weight	210.19 g/mol	N/A
CAS Number	1260848-51-8	N/A
InChI	InChI=1S/C9H10N2O4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,10H2,1-2H3	[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of **Methyl 4-amino-2-methyl-5-nitrobenzoate** are not widely available in the peer-reviewed literature. The following table provides estimates based on the properties of structurally similar compounds and highlights the need for experimental determination.

Property	Estimated/Reported Value	Comments and Rationale
Melting Point (°C)	Not available. Expected to be a solid at room temperature.	The related isomer, Methyl 4-amino-3-nitrobenzoate, has a reported melting point range of 186-205 °C.[2] The presence of the additional methyl group may slightly alter the crystal lattice and thus the melting point.
Boiling Point (°C)	Not available. Likely to decompose at high temperatures.	High molecular weight and polar functional groups suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition.
Solubility	Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate).	The aromatic nature and ester functionality suggest solubility in organic solvents. The amino and nitro groups may provide limited aqueous solubility.
pKa	Not available.	The primary amine is expected to have a pKa in the range of 2-4, typical for anilines with an adjacent electron-withdrawing group. The ester is not appreciably acidic or basic.
LogP	Not available.	The presence of polar amino and nitro groups is balanced by the nonpolar aromatic ring and methyl groups. An experimental determination is necessary for an accurate value.

Experimental Protocols for Physicochemical Characterization

Given the lack of published data, the following section provides standardized, step-by-step protocols for the experimental determination of key physicochemical properties.

Protocol 1: Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

- **Sample Preparation:** A small amount of the crystalline **Methyl 4-amino-2-methyl-5-nitrobenzoate** is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- **Instrumentation:** A calibrated digital melting point apparatus is used.
- **Measurement:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
 - The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
- **Validation:** The procedure is repeated two more times, and the average of the three measurements is reported. The calibration of the apparatus should be verified using certified reference standards.

Protocol 2: Determination of Solubility

Rationale: Solubility in various solvents, particularly in aqueous buffers at different pH values and in organic solvents, is critical for designing formulations, reaction conditions, and purification procedures.

Methodology (Equilibrium Shake-Flask Method):

- Solvent Selection: A range of solvents should be tested, including:
 - Purified water
 - pH-buffered aqueous solutions (e.g., pH 2.0, 7.4, 9.0)
 - Common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO).
- Procedure:
 - An excess amount of **Methyl 4-amino-2-methyl-5-nitrobenzoate** is added to a known volume of the selected solvent in a sealed vial.
 - The vials are agitated (e.g., on a shaker bath) at a constant temperature (typically 25 °C) for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
 - The resulting suspension is filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.
 - The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Reporting: Solubility is reported in units of mg/mL or mol/L.

Protocol 3: Determination of the Acid Dissociation Constant (pKa)

Rationale: The pKa value is essential for understanding the ionization state of the molecule at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets.

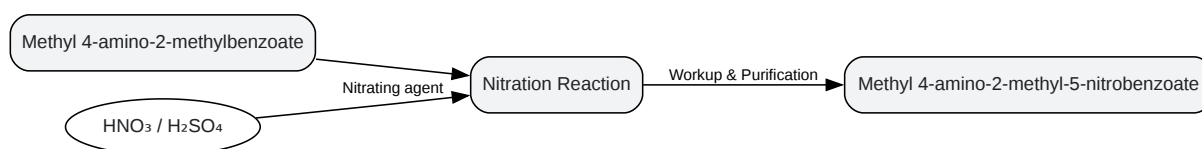
Methodology (Potentiometric Titration):

- Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if aqueous solubility is low).

- Titration:
 - The solution is placed in a thermostatted vessel and stirred continuously.
 - A calibrated pH electrode is immersed in the solution.
 - A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
 - The pH of the solution is recorded after each addition of the titrant.
 - The titration is continued past the equivalence point.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Specialized software can be used for more accurate determination from the derivative of the titration curve.

Synthesis and Reactivity

While a specific synthesis for **Methyl 4-amino-2-methyl-5-nitrobenzoate** is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry principles and similar reported syntheses. A likely precursor is Methyl 4-amino-2-methylbenzoate. The synthesis would involve the regioselective nitration of this precursor.



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Caption: Proposed synthesis workflow for **Methyl 4-amino-2-methyl-5-nitrobenzoate**.

Proposed Synthesis Protocol

Rationale: The amino group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The ester group is a deactivating, meta-directing group. In the starting material, Methyl 4-amino-2-methylbenzoate, the position ortho to the strongly activating amino group (position 3) and the position meta to the amino group (position 5) are the most likely sites for nitration. Steric hindrance from the adjacent methyl group may disfavor nitration at position 3, making position 5 the more probable site of reaction.

Methodology:

- **Reaction Setup:** To a solution of Methyl 4-amino-2-methylbenzoate in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise with vigorous stirring.
- **Reaction Monitoring:** The temperature of the reaction mixture is carefully maintained below 10 °C throughout the addition. After the addition is complete, the reaction is stirred at low temperature for a specified period, and the progress is monitored by Thin Layer Chromatography (TLC).
- **Workup:** The reaction mixture is then poured slowly onto crushed ice, leading to the precipitation of the crude product.
- **Purification:** The precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure **Methyl 4-amino-2-methyl-5-nitrobenzoate**.

Spectroscopic Characterization

Experimental spectra for **Methyl 4-amino-2-methyl-5-nitrobenzoate** are not publicly available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

- **Aromatic Protons:** Two singlets are expected in the aromatic region (approx. 7.0-8.5 ppm). One singlet corresponding to the proton at position 3 (between the ester and methyl groups)

and another for the proton at position 6 (between the amino and nitro groups). The exact chemical shifts will be influenced by the electronic effects of the substituents.

- Amino Protons: A broad singlet corresponding to the two -NH_2 protons (approx. 5.0-6.0 ppm), the chemical shift of which can be concentration and solvent dependent.
- Ester Methyl Protons: A sharp singlet for the -OCH_3 group (approx. 3.8-4.0 ppm).
- Ring Methyl Protons: A sharp singlet for the -CH_3 group attached to the aromatic ring (approx. 2.2-2.5 ppm).

Predicted ^{13}C NMR Spectrum

- Carbonyl Carbon: A signal in the downfield region corresponding to the ester carbonyl carbon (approx. 165-170 ppm).
- Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the attached functional groups. The carbons attached to the nitro and amino groups will be significantly shifted.
- Methyl Carbons: Two signals in the upfield region for the ester methyl carbon (approx. 52 ppm) and the ring methyl carbon (approx. 20 ppm).

Predicted Infrared (IR) Spectrum

- N-H Stretching: Two distinct peaks in the region of $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the symmetric and asymmetric stretching of the primary amino group.
- C-H Stretching: Signals for aromatic and aliphatic C-H stretching just above and below 3000 cm^{-1} , respectively.
- C=O Stretching: A strong, sharp absorption band for the ester carbonyl group around $1700\text{-}1720\text{ cm}^{-1}$.
- N-O Stretching: Two strong absorption bands characteristic of the nitro group, typically around $1500\text{-}1550\text{ cm}^{-1}$ (asymmetric) and $1330\text{-}1370\text{ cm}^{-1}$ (symmetric).
- C=C Stretching: Aromatic ring C=C stretching absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.

- C-O Stretching: An absorption band for the ester C-O bond in the 1100-1300 cm^{-1} region.

Applications in Research and Drug Development

Methyl 4-amino-2-methyl-5-nitrobenzoate is not an end-product pharmaceutical itself but serves as a valuable building block in synthetic chemistry.

- Intermediate for Active Pharmaceutical Ingredients (APIs): The primary utility of this compound lies in its potential for further chemical modification. The nitro group can be reduced to a second amino group, creating a diamino-substituted benzene ring. Such structures are precursors to a wide range of heterocyclic compounds, including benzimidazoles and quinoxalines, which are common scaffolds in medicinal chemistry.
- Scaffold for Library Synthesis: The presence of multiple functional groups (amine, nitro, ester, methyl) at distinct positions allows for diverse and regioselective chemical reactions, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. For instance, the amino group can be acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. The versatility of this scaffold is valuable in the exploration of structure-activity relationships (SAR) during lead optimization in drug discovery.

Safety and Handling

Based on available safety data, **Methyl 4-amino-2-methyl-5-nitrobenzoate** should be handled with appropriate precautions in a laboratory setting.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[1]
- Precautionary Measures:
 - Work in a well-ventilated area or a fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of dust and contact with skin and eyes.

- In case of contact, wash the affected area thoroughly with water.
- Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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- To cite this document: BenchChem. [Physicochemical properties of Methyl 4-amino-2-methyl-5-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1422058#physicochemical-properties-of-methyl-4-amino-2-methyl-5-nitrobenzoate]

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